molecular formula C19H25N3O3S2 B2922485 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034404-18-5

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2922485
CAS RN: 2034404-18-5
M. Wt: 407.55
InChI Key: QXGNIRIKEQGDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Synthesis Analysis

Thiophene derivatives are synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Semiconductor Applications

The benzo[b]thiophene moiety of the compound is structurally similar to materials used in organic semiconductors. Such compounds are valuable in the development of organic thin-film transistors (OFETs), which are essential for flexible electronic devices . The compound’s potential for solution-processable semiconductors could lead to cost-effective and scalable production of electronic components.

Antimicrobial Activity

Compounds containing benzo[b]thiophene have been evaluated for their antimicrobial properties. The specific compound mentioned could be investigated for its efficacy against various bacterial and fungal species, contributing to the development of new antimicrobial agents .

Organic Synthesis Intermediate

The benzo[b]thiophene core is often used as an intermediate in organic synthesis to create a variety of molecules, including biologically active compounds. This compound could serve as a versatile intermediate for synthesizing novel molecules with potential therapeutic applications .

Photophysical Properties

Benzo[b]thiophene derivatives exhibit interesting photophysical properties, making them suitable for study in the context of photovoltaic materials or as part of light-emitting diodes (LEDs). The compound’s structure suggests it could be a candidate for deep-red phosphorescent materials .

Safety and Hazards

The product causes burns of eyes, skin, and mucous membranes. Contact with water liberates toxic gas . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-12(2)22-14(4)18(13(3)21-22)27(24,25)20-11-19(5,23)17-10-15-8-6-7-9-16(15)26-17/h6-10,12,20,23H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGNIRIKEQGDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.